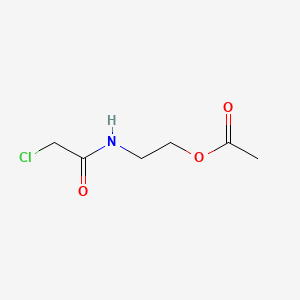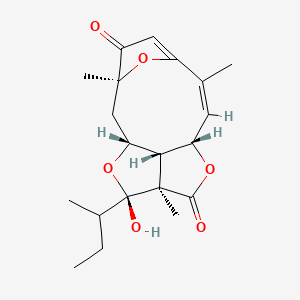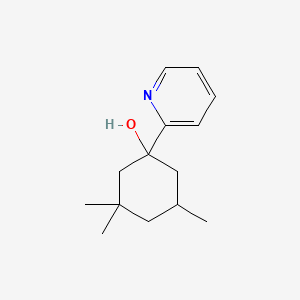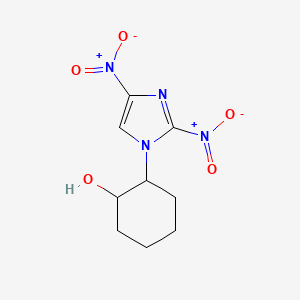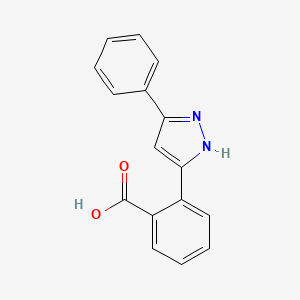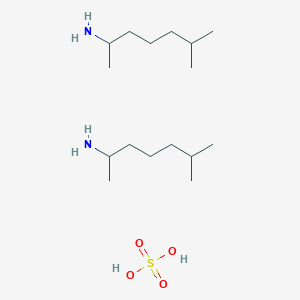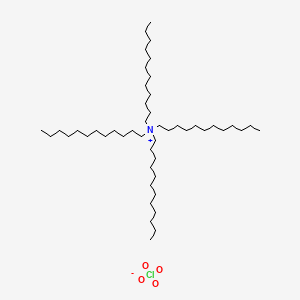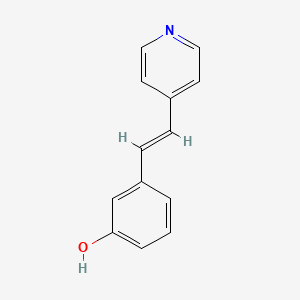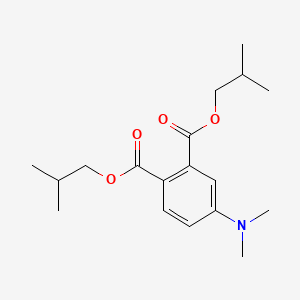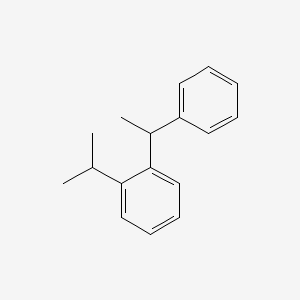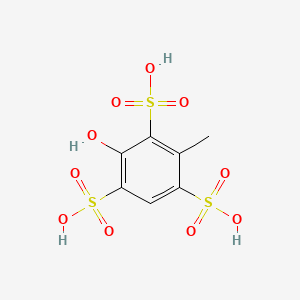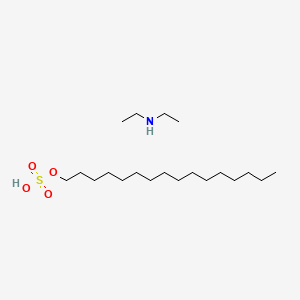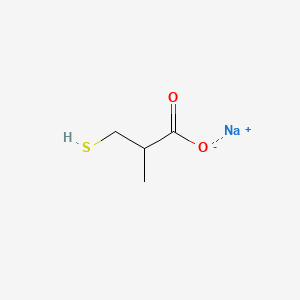
Sodium 3-mercapto-2-methylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-mercapto-2-methylpropionate is an organosulfur compound with the molecular formula C4H9NaO2S. It is a sodium salt derivative of 3-mercapto-2-methylpropionic acid. This compound is known for its applications in various fields, including biopolymer synthesis and as a precursor in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-mercapto-2-methylpropionate can be synthesized through the neutralization of 3-mercapto-2-methylpropionic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Sodium 3-mercapto-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polythioesters and other sulfur-containing polymers.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of bioplastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of sodium 3-mercapto-2-methylpropionate involves its interaction with various molecular targets. The mercapto group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby influencing their function and activity .
Comparación Con Compuestos Similares
3-Mercapto-2-methylpropionic acid: The parent compound from which sodium 3-mercapto-2-methylpropionate is derived.
Sodium 3-mercaptopropionate: A similar compound with a slightly different structure, lacking the methyl group.
Sodium thioglycolate: Another sulfur-containing compound used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its reactivity and makes it a valuable precursor in the synthesis of specialized polymers and other compounds .
Propiedades
Número CAS |
80224-20-0 |
|---|---|
Fórmula molecular |
C4H7NaO2S |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
sodium;2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S.Na/c1-3(2-7)4(5)6;/h3,7H,2H2,1H3,(H,5,6);/q;+1/p-1 |
Clave InChI |
FOTPRJUNQGWLCM-UHFFFAOYSA-M |
SMILES canónico |
CC(CS)C(=O)[O-].[Na+] |
Números CAS relacionados |
26473-47-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


